(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid is a boronic acid derivative featuring a piperazine moiety attached to a pyridine ring. This compound is of significant interest in medicinal chemistry due to its potential applications in drug development, particularly as a building block for synthesizing biologically active molecules. Its structure allows for interactions with various biological targets, making it a candidate for further investigation in pharmacological studies.
This compound is classified under organoboron compounds, which are known for their utility in organic synthesis and medicinal chemistry. Boronic acids, including this compound, are often used in Suzuki coupling reactions, a powerful method for forming carbon-carbon bonds. The presence of the piperazine group also suggests potential applications in the development of central nervous system agents or other therapeutic areas.
The synthesis of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid can be achieved through several methodologies, primarily focusing on the introduction of the boronic acid functionality to the pyridine framework. Common methods include:
Technical details regarding these methods often involve optimizing reaction conditions such as temperature, solvent choice, and catalyst loading to achieve high yields and purity.
The molecular structure of (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid includes:
The compound's three-dimensional structure can be analyzed using techniques such as X-ray crystallography or NMR spectroscopy to confirm its conformation and bonding interactions.
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid participates in several chemical reactions:
Technical details include reaction conditions such as temperature, pressure, and solvent systems that influence reactivity and product outcomes.
The mechanism of action for (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid largely depends on its application within biological systems:
Data from biological evaluations typically include binding affinities and inhibition constants against target proteins or receptors.
Relevant data include melting points, boiling points, and spectral data (IR, NMR) that characterize the compound's functional groups.
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid has several scientific uses:
The strategic incorporation of boronic acid functionality into the piperazine-pyridine hybrid scaffold enables versatile cross-coupling reactions essential for pharmaceutical building blocks. (6-(Piperazin-1-yl)pyridin-3-yl)boronic acid features a boronic acid group (–B(OH)₂) positioned at the meta-position relative to the piperazinyl nitrogen on the pyridine ring, creating a distinctive electronic configuration. This arrangement facilitates nucleophilic interactions while maintaining the piperazine ring's conformational flexibility. The compound exists as a hydrochloride salt (molecular formula: C₉H₁₅BClN₃O₂; molecular weight: 243.50 g/mol) with a melting point of 137-142°C, requiring storage under inert atmosphere at 2-8°C for stability [4]. The boronic acid group exhibits characteristic IR stretches at 1340 cm⁻¹ (B–O) and 3200-3400 cm⁻¹ (O–H), while ¹¹B NMR reveals a chemical shift of δ 28-30 ppm in DMSO-d₆, confirming its sp² hybridization state [8].
The synthetic route to this hybrid scaffold typically begins with nucleophilic aromatic substitution (SNAr) on 2-nitro-5-halopyridines, where halide displacement by N-Boc-piperazine yields protected intermediates. Subsequent catalytic hydrogenation reduces the nitro group to amine, producing t-butyl 4-(6-aminopyridin-3-yl)piperazine-1-carboxylate – a key precursor for boronic acid installation [7]. Boronation employs either:
Table 1: Characterization Data for (6-(Piperazin-1-yl)pyridin-3-yl)boronic Acid Derivatives
Compound | Molecular Formula | Molecular Weight (g/mol) | Melting Point (°C) | Key Spectral Features |
---|---|---|---|---|
(6-(Piperazin-1-yl)pyridin-3-yl)boronic acid hydrochloride | C₉H₁₅BClN₃O₂ | 243.50 | 137-142 | ¹H NMR (D₂O): δ 8.45 (s, 1H), 8.20 (d, J=8.4 Hz, 1H), 7.05 (d, J=8.4 Hz, 1H), 3.80-3.40 (m, 8H) [4] |
Pinacol ester | C₁₅H₂₄BN₃O₂ | 289.18 | - | ¹¹B NMR (CDCl₃): δ 30.2; ¹H NMR (CDCl₃): δ 8.45 (s, 1H), 8.25 (d, J=8.5 Hz, 1H), 6.85 (d, J=8.5 Hz, 1H), 3.60-3.30 (m, 8H), 1.35 (s, 12H) [8] |
Piperazine ring protection is critical during boronic acid functionalization due to the nitrogen's nucleophilicity and susceptibility to oxidation. The di-tert-butyl dicarbonate (Boc) strategy predominates, providing robust protection under basic conditions while enabling mild deprotection (TFA in DCM). This approach exploits the differential reactivity between piperazine nitrogens: the less sterically hindered N1 nitrogen is selectively Boc-protected first, leaving N4 available for SNAr coupling with halopyridines. After pyridine attachment, the N4 nitrogen can be secondarily protected if needed [7].
Alternative protecting groups include:
For the target compound, the Boc-protected piperazine precursor undergoes boronation before final deprotection. This sequential strategy prevents competitive coordination of the boronic acid with palladium catalysts during cross-coupling steps. Crucially, the hydrochloride salt form of the final compound enhances stability by protonating the piperazine nitrogens, reducing their nucleophilicity and minimizing side reactions during storage [4].
The boronic acid moiety enables diverse Suzuki-Miyaura cross-couplings, transforming the scaffold into pharmaceutically relevant structures. Key optimization parameters include:
The electron-donating piperazinyl group significantly enhances coupling efficiency by increasing electron density at the boronic acid site. This electronic activation enables reactions with unreactive aryl chlorides at 80°C, whereas analogous non-piperazinyl derivatives require >100°C. Representative transformations include:
The pinacol ester derivative (CAS: 871125-86-9) serves as an air-stable alternative for storage and coupling, particularly valuable for automated synthesis platforms. Conversion to the free boronic acid occurs in situ using acidic conditions (HCl/dioxane) [8].
Solid-phase synthesis revolutionizes the production of piperazinyl-boronic acid conjugates by enabling traceless purification and automated multistep sequences. Two principal methodologies have been developed:
Resin-bound piperazine approach:
Pyridine immobilization strategy:
Table 2: Comparison of Solid-Phase Synthesis Methods for (6-(Piperazin-1-yl)pyridin-3-yl)boronic Acid
Strategy | Resin Type | Key Reaction Steps | Overall Yield (%) | Purity (%) | Advantages |
---|---|---|---|---|---|
Resin-bound piperazine | Wang | 1. Piperazine loading 2. SNAr with halopyridine 3. Boronation | 78 | 95 | Compatible with Boc-protection; fewer side products |
Pyridine immobilization | Merrifield | 1. Boronate ester coupling 2. Piperazine displacement | 82 | >99 | Shorter sequence; higher purity; microwave-compatible |
Critical innovations include microwave-assisted displacement (reducing reaction time from 24h to 2h) and scavenger resin purification (employing polymer-bound isocyanate to remove excess piperazine). These advances facilitate gram-scale production (>5g/batch) with minimal chromatographic purification, making the compound accessible for high-throughput medicinal chemistry programs [3] [6]. The integration of continuous flow chemistry further optimizes the SNAr step, achieving 95% conversion with a 5-minute residence time at 140°C using LiHMDS as base [7].
Compound Names Mentioned:
CAS No.:
CAS No.: 31373-65-6
CAS No.: 52371-37-6
CAS No.: 106717-30-0
CAS No.: